molecular formula C6H15F6OP B093381 Triethyloxonium hexafluorophosphate CAS No. 17950-40-2

Triethyloxonium hexafluorophosphate

Cat. No.: B093381
CAS No.: 17950-40-2
M. Wt: 248.15 g/mol
InChI Key: JRHIFBONIQGZFC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triethyloxonium hexafluorophosphate, also known as Meerwein’s salt , is a strong alkylating agent . Its primary targets are nucleophilic sites in organic molecules, where it can donate an ethyl group .

Mode of Action

As an alkylating agent, this compound interacts with its targets by transferring an ethyl group to the nucleophilic sites in organic molecules . This alkylation can result in significant changes to the molecule’s structure and function.

Biochemical Pathways

This compound is involved in several chemical reactions and biochemical pathways. It is used in the synthesis of ruthenium allenylidene complexes, asymmetric Diels-Alder reactions, chlorine scavenging, and the synthesis of molecules for studies of wavelength tunability via cis-trans isomerization . It also reacts with 2-methylpyridine N-oxide and acts as a catalyst activating agent for asymmetric imine aziridination via diazo ester activation .

Result of Action

The alkylation of organic molecules by this compound can lead to significant changes in their structure and function. This can result in the formation of new compounds with different properties, which can be useful in various chemical reactions and syntheses .

Action Environment

This compound is sensitive to moisture and releases strong acid upon contact with water . Therefore, it must be handled and stored under dry conditions to maintain its stability and efficacy . It is also classified as a flammable solid and causes severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furofenac can be synthesized through various methods involving furan derivatives. One common approach involves the cyclization of diols and triols in the presence of gold catalysts, which can be conducted in aqueous media . Another method includes the use of palladium catalysts to synthesize 2,5-disubstituted furans from enyne acetates .

Industrial Production Methods

Industrial production of furofenac typically involves the decarboxylation of furfural in the presence of a silver oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another anti-inflammatory compound with similar therapeutic effects.

    Aspirin: Known for its antiplatelet-aggregation activity.

    Naproxen: Shares anti-inflammatory properties with furofenac.

Uniqueness

Furofenac is unique due to its combined antiplatelet-aggregation and anti-inflammatory activities with low ulcerogenic potential, making it a safer alternative for long-term use compared to other nonsteroidal anti-inflammatory drugs .

Properties

IUPAC Name

triethyloxidanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHIFBONIQGZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15F6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885001
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17950-40-2
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium hexafluorophosphate
Reactant of Route 2
Triethyloxonium hexafluorophosphate
Reactant of Route 3
Triethyloxonium hexafluorophosphate
Customer
Q & A

Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?

A1: this compound is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.

Q2: How does this compound initiate polymerization?

A2: this compound acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.

Q3: Are there any limitations to using this compound as a polymerization initiator?

A3: Yes, several factors can influence the effectiveness of this compound and the properties of the resulting polymers. These include:

  • Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by this compound, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].
  • Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].
  • Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].

Q4: How does the polymerization of Dioxolane using this compound differ from other cyclic ethers?

A4: Research suggests that the polymerization of Dioxolane by this compound might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].

Q5: Beyond polymerization, what other applications does this compound have in organic synthesis?

A5: this compound is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].

Q6: What is the structure of this compound?

A6: this compound features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].

Q7: Is there a relationship between solvent properties and the reactivity of this compound?

A7: Yes, the rate of this compound solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on this compound solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].

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